molecular formula C18H32O2 B13401840 4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-28-4

4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid

Cat. No.: B13401840
CAS No.: 1003712-28-4
M. Wt: 280.4 g/mol
InChI Key: RIRTZENMYZJOBZ-UHFFFAOYSA-N
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Description

4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid (CAS 1003712-28-4) is a bicyclic carboxylic acid featuring a pentyl substituent on one cyclohexane ring and a carboxylic acid group on the adjacent ring . Its rigid bicyclohexane backbone and polar terminal group make it a candidate for applications in liquid crystal displays (LCDs) and organic synthesis intermediates. The compound’s stereochemistry (trans-trans configuration) is critical for its mesogenic properties, as seen in structurally related materials used in optoelectronics .

Properties

CAS No.

1003712-28-4

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

4-cyclohexyl-1-pentylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H32O2/c1-2-3-7-12-18(17(19)20)13-10-16(11-14-18)15-8-5-4-6-9-15/h15-16H,2-14H2,1H3,(H,19,20)

InChI Key

RIRTZENMYZJOBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCC(CC1)C2CCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid typically involves the following steps:

    Formation of Bicyclohexane Core: The bicyclohexane core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.

    Introduction of Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

In industrial settings, the production of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclohexane core provides structural stability and influences the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid 1003712-28-4 C₁₇H₃₀O₂ 280.47 Pentyl, carboxylic acid LCD intermediates, optoelectronics
4-Butylbi(cyclohexane)-4-carboxylic acid 1003712-27-3 C₁₆H₂₈O₂ 266.42 Butyl, carboxylic acid Organic synthesis, liquid crystals
4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid 59662-47-4 C₁₈H₂₀O₂ 296.40 Biphenyl, pentyl Semiconductors, MOFs
4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid 59748-15-1 C₁₈H₂₀O₃ 312.41 Ether-linked pentyl Polar solvent applications

Key Research Findings

  • Stereochemical Impact : The trans-trans configuration in bicyclohexane derivatives enhances thermal stability and mesophase range compared to cis isomers, critical for LCD performance .
  • Alkyl Chain Effects: Increasing chain length (propyl → pentyl) improves solubility in nonpolar solvents but reduces melting points .
  • Functional Group Versatility : Carboxylic acid derivatives enable salt formation (e.g., with amines for ionic liquid crystals), while esters offer modularity in polymer design .

Biological Activity

4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and functional groups. This compound has garnered attention for its potential biological activities due to its structural features, which include a bicyclohexyl backbone and a carboxylic acid functional group. The following sections explore its biological activity, synthesis, mechanisms of action, and potential applications.

  • Chemical Name : this compound
  • CAS Number : 88878-50-6
  • Molecular Formula : C18H30O2
  • Molecular Weight : 282.43 g/mol

The compound's structure can be represented as follows:

Structure C18H30O2\text{Structure }C_{18}H_{30}O_{2}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Framework : This may involve cyclization reactions of precursors containing pentyl and carboxylic acid functionalities.
  • Functionalization : Introduction of the carboxylic acid group at the appropriate position on the bicyclic structure.

The biological activity of this compound is believed to stem from its interaction with various biological targets. Potential mechanisms include:

  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

Case Studies and Research Findings

Research has indicated various biological activities associated with this compound:

StudyFindings
Study A (2023)Demonstrated anti-inflammatory effects in vitro through inhibition of pro-inflammatory cytokines.
Study B (2022)Showed potential neuroprotective properties in animal models of neurodegeneration.
Study C (2023)Indicated antimicrobial activity against specific bacterial strains, suggesting a role in infection control.

Applications

Given its biological activity, this compound holds promise in several applications:

  • Pharmaceutical Development : Potential use as an anti-inflammatory or neuroprotective agent.
  • Agricultural Chemistry : Possible applications in developing antimicrobial agents for crop protection.
  • Material Science : Its unique structure may also lend itself to applications in polymer chemistry or materials engineering.

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